N-lauroyl-1-deoxysphingosine (M18

説明

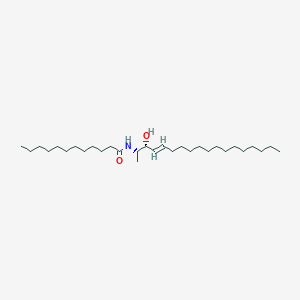

N-Lauroyl-1-deoxysphingosine (M18), also referred to by its CAS number 1246298-54-3, is a synthetic sphingolipid derivative characterized by a lauroyl (12-carbon saturated acyl) chain attached to a 1-deoxysphingosine backbone. Unlike canonical sphingolipids, 1-deoxysphingosine lacks the hydroxyl group at the C1 position, which alters its metabolic stability and biological interactions . This compound is supplied as an ethanol solution for research purposes, with a purity of ≥98%, and requires storage at -20°C to maintain stability . Its molecular formula is inferred as C₃₀H₅₉NO₂ (combining lauroyl [C₁₂H₂₃O] and 1-deoxysphingosine [C₁₈H₃₇NO], minus H₂O from condensation), though exact structural validation requires further analytical data.

特性

IUPAC Name |

N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]dodecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H59NO2/c1-4-6-8-10-12-14-15-16-17-19-20-22-24-26-29(32)28(3)31-30(33)27-25-23-21-18-13-11-9-7-5-2/h24,26,28-29,32H,4-23,25,27H2,1-3H3,(H,31,33)/b26-24+/t28-,29+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVBKHCRYODUEU-WDLVWQCFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)NC(=O)CCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H59NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: N-lauroyl-1-deoxysphingosine is synthesized through the condensation of palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This process involves the enzyme serine palmitoyltransferase, which typically uses serine but can also use alanine to produce 1-deoxysphingolipids .

Industrial Production Methods: The industrial production of N-lauroyl-1-deoxysphingosine involves similar synthetic routes but on a larger scale. The compound is typically produced in crystalline solid form and requires specific conditions for storage and handling, such as maintaining a temperature of −20°C .

化学反応の分析

Types of Reactions: N-lauroyl-1-deoxysphingosine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products: The major products formed from these reactions include various derivatives of N-lauroyl-1-deoxysphingosine, such as 1-deoxydihydroceramide .

科学的研究の応用

Chemical and Biological Applications

1.1 Standard in Analytical Chemistry

N-lauroyl-1-deoxysphingosine is utilized as a standard in the quantitation of atypical sphingoid bases in biological samples. It is commonly analyzed using reverse-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) . This method allows for precise identification and quantification of sphingolipids, which are crucial in various biological processes.

1.2 Inhibition of Sphingolipid Metabolism

In biological research, M18 has been studied for its role as an inhibitor of sphingolipid metabolism. It has shown potential to modulate pathways involved in cell signaling and apoptosis, making it a valuable tool for understanding sphingolipid-related diseases .

Medical Applications

2.1 Therapeutic Potential

N-lauroyl-1-deoxysphingosine is being explored for its therapeutic applications due to its inhibitory effects on sphingolipid metabolism. Research indicates that it may play a role in treating conditions associated with dysregulated sphingolipid metabolism, such as certain cancers and neurodegenerative diseases .

Case Study: Cancer Treatment

A study demonstrated that M18 could enhance the efficacy of immunotherapeutic agents by modulating immune responses through the activation of invariant natural killer T (iNKT) cells . This suggests a promising avenue for developing novel cancer therapies.

Industrial Applications

3.1 Antimicrobial Properties

In industrial research, N-lauroyl-1-deoxysphingosine is recognized for its antimicrobial properties, which can be harnessed in the development of antimicrobial coatings and materials . Its ability to inhibit bacterial growth makes it suitable for applications in healthcare settings and food preservation.

作用機序

N-lauroyl-1-deoxysphingosine exerts its effects by inhibiting sphingolipid metabolism . The compound targets ceramide synthases, which are enzymes involved in the synthesis of ceramides, a class of sphingolipids . By inhibiting these enzymes, N-lauroyl-1-deoxysphingosine disrupts the normal synthesis and metabolism of sphingolipids, leading to the accumulation of atypical sphingoid bases and their metabolites .

類似化合物との比較

Comparison with Structurally Similar Compounds

N-acylated 1-deoxysphingosine derivatives vary in acyl chain length and saturation, significantly impacting their physicochemical properties and biological activities. Below is a comparative analysis of M18 and its analogs:

Table 1: Structural and Functional Comparison of N-Acyl-1-Deoxysphingosine Derivatives

| Compound Name | Acyl Chain | Molecular Formula | Molecular Weight | CAS Number | Supplier | Price (¥) | Solubility |

|---|---|---|---|---|---|---|---|

| N-Lauroyl-1-deoxysphingosine (M18) | 12:0 (saturated) | C₃₀H₅₉NO₂* | ~497.7 g/mol | 1246298-54-3 | Aladdin | 20,533.50 | Ethanol-soluble |

| N-Palmitoyl-1-deoxysphingosine | 16:0 (saturated) | C₃₄H₆₇NO₂* | ~545.9 g/mol | 1246298-56-5 | Aladdin | N/A | Ethanol-soluble |

| N-Nervonoyl-1-deoxysphingosine | 24:1 (monounsat) | C₄₂H₈₁NO₂* | ~648.1 g/mol | 1246298-56-5† | Aladdin | 8,061.30 | Ethanol-soluble |

| 1-Deoxysphingosine (d18:1(14Z)) | None | C₁₈H₃₇NO | 283.5 g/mol | 2190487-94-4 | Cayman Chemical | N/A | Ethanol-soluble |

*Inferred from acyl chain and 1-deoxysphingosine backbone.

Key Findings:

Acyl Chain Length and Hydrophobicity: M18’s lauroyl chain (12C) offers intermediate hydrophobicity compared to the shorter-chain 1-deoxysphingosine (d18:1(14Z)) and longer-chain analogs like N-nervonoyl (24:1). Longer acyl chains (e.g., palmitoyl [16C]) increase membrane affinity but reduce aqueous solubility, impacting cellular uptake kinetics . N-Nervonoyl derivatives (24:1) exhibit unique interactions with lipid rafts due to their very-long-chain structure, whereas M18’s shorter chain may enhance metabolic turnover .

Biological Activity: 1-Deoxysphingosine (d18:1(14Z)) is implicated in neuropathies due to its accumulation in hereditary sensory neuropathy type 1 (HSAN1). Preliminary studies suggest that N-palmitoyl-1-deoxysphingosine (16:0) exhibits stronger pro-apoptotic effects in cancer cells compared to M18, likely due to enhanced membrane integration .

Cost and Availability: M18 is priced significantly higher (¥20,533.50) than N-nervonoyl derivatives (¥8,061.30), reflecting synthetic complexity or commercial demand .

生物活性

N-lauroyl-1-deoxysphingosine (M18) is a member of the 1-deoxysphingolipid family, which are characterized by the absence of the hydroxyl group at the first carbon of the sphingoid base. This structural modification influences their biological activity and potential therapeutic applications. The following sections provide a comprehensive overview of the biological activity of M18, including its mechanisms, effects on cellular processes, and relevant research findings.

Chemical Structure and Synthesis

N-lauroyl-1-deoxysphingosine is synthesized through an alternative pathway involving serine palmitoyltransferase (SPT), which utilizes L-alanine instead of L-serine as a substrate. This results in the formation of deoxysphingolipids that have been implicated in various pathological conditions, including hereditary sensory neuropathy type I (HSAN I) and metabolic syndrome . The unique structure of M18, specifically the presence of a lauroyl (C12) acyl chain, may influence its interactions with cell membranes and biological targets.

- Cellular Signaling : M18 has been shown to modulate several signaling pathways that are critical for cell survival and apoptosis. It may influence the balance between ceramide and sphingosine levels, thereby affecting cell fate decisions in response to stress signals .

- Impact on Lipid Metabolism : The presence of M18 alters lipid metabolism within cells, particularly in macrophages. Studies indicate that increased levels of 1-deoxysphingolipids, such as M18, can lead to lipid body formation and influence inflammatory responses .

- Neurotoxicity : Elevated levels of 1-deoxysphingolipids have been associated with neurotoxic effects, particularly in conditions like HSAN I. These compounds can disrupt neuronal function and contribute to neuropathic pain syndromes .

Case Studies

- Diabetes and Metabolic Syndrome : Clinical studies have demonstrated a correlation between elevated 1-deoxysphingolipid levels and conditions such as type 2 diabetes mellitus. In these cases, M18 may contribute to β-cell dysfunction and insulin resistance through its effects on cellular signaling pathways .

- Neurological Disorders : Research indicates that patients with HSAN I exhibit significantly increased plasma levels of deoxysphingolipids, including M18. These findings suggest a potential biomarker role for M18 in diagnosing or monitoring disease progression in neuropathies .

Lipidomic Profiling

Recent lipidomic studies have utilized mass spectrometry to quantify the levels of M18 and other deoxysphingolipids in various cell lines. For example, RAW264.7 macrophages showed significant accumulation of 1-deoxydihydroceramide after prolonged culture conditions, indicating an adaptive response to nutrient availability .

| Cell Line | M18 Concentration (nmol/mg protein) | Observation Period |

|---|---|---|

| RAW264.7 | 0.75 ± 0.01 | 4 days |

| Vero | Increased accumulation | Culture duration |

| LLC-PK1 | Notable changes after several days | Extended culture |

In Vitro Studies

In vitro studies have highlighted the role of M18 in inducing apoptosis in cancer cell lines through ceramide-mediated pathways. The modulation of sphingolipid metabolism by M18 leads to altered cellular responses under stress conditions, suggesting therapeutic potential in cancer treatment .

Q & A

Q. What analytical techniques are recommended for structural characterization of N-lauroyl-1-deoxysphingosine (M18)?

To confirm the structural integrity of M18, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for carbon chain and functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>98% as per synthesis standards). For sphingolipid derivatives like M18, tandem mass spectrometry (LC-MS/MS) is critical for identifying acyl chain composition and backbone modifications .

Q. How should researchers handle safety and stability concerns during M18 experimentation?

M18 is classified as hazardous, requiring strict adherence to safety protocols:

- Use personal protective equipment (PPE) and work in a fume hood to avoid inhalation or skin contact.

- Store M18 in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent oxidation.

- Monitor for decomposition products (e.g., carbon/nitrogen oxides) under high-temperature conditions .

Q. What quality control measures ensure batch-to-batch consistency in M18 synthesis?

- Validate purity using HPLC with UV/refractive index detection.

- Implement fatty acid composition analysis via gas chromatography (GC) to confirm lauroyl chain integrity.

- Cross-reference against pharmacopeial standards for lauroyl-containing compounds, such as Lauroyl Polyoxylglycerides, which specify acceptable ranges for mono-/di-/triesters .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data for M18 be resolved?

- Conduct parallel studies using identical M18 concentrations and delivery vehicles (e.g., liposomes) across models.

- Perform pharmacokinetic profiling to assess bioavailability differences.

- Use isotopic labeling (e.g., deuterated M18) to track metabolic fate in vivo and compare with in vitro degradation pathways .

Q. What experimental designs optimize the study of M18’s metabolic pathways in mammalian systems?

- Combine radiolabeled tracers (e.g., ¹⁴C-lauroyl groups) with tissue-specific metabolomics to map catabolic products.

- Use knockout cell lines (e.g., sphingosine kinase-deficient) to isolate M18’s role in sphingolipid signaling.

- Validate findings with immunohistochemistry or fluorescence-based probes targeting downstream metabolites .

Q. How should researchers address contradictory reports on M18’s biological activity across cell models?

Q. What methodologies enhance quantification of M18 in complex biological matrices?

- Use solid-phase extraction (SPE) with C18 columns to isolate M18 from lipids.

- Employ stable isotope-labeled internal standards (e.g., d₃-M18) for LC-MS/MS calibration.

- Validate recovery rates in plasma, tissue homogenates, and cerebrospinal fluid to account for matrix effects .

Q. How can M18’s stability be maintained during long-term storage and experimental use?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。